

HPLC-UV method for Methapyrilene Hydrochloride quantification

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Compound of Interest

Compound Name: Methapyrilene Hydrochloride

Cat. No.: B1676371

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An Application Note and Protocol for the Quantification of **Methapyrilene Hydrochloride** using a Stability-Indicating HPLC-UV Method

Application Note

Introduction

Methapyrilene Hydrochloride is an antihistamine of the H1-receptor antagonist class.^[1] Its quantification in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted, robust, and reliable technique for the analysis of **Methapyrilene Hydrochloride**.^{[2][3]} This application note outlines a validated HPLC-UV method for the precise and accurate quantification of **Methapyrilene Hydrochloride**.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate **Methapyrilene Hydrochloride** from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered organic solvent mixture. The analyte is detected and quantified by a UV-Vis detector at its maximum absorption wavelength.

Instrumentation and Materials

- HPLC system with a pump, autosampler, column oven, and UV-Vis detector
- C18 analytical column (e.g., 4.6 x 250 mm, 5 μ m particle size)
- Data acquisition and processing software
- Analytical balance
- pH meter
- Volumetric flasks and pipettes
- Syringe filters (0.45 μ m)
- **Methapyrilene Hydrochloride** reference standard
- HPLC grade acetonitrile, methanol, and water
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)

Experimental Protocols

1. Preparation of Solutions

- **Mobile Phase:** Prepare a solution of 20 mM potassium dihydrogen phosphate in water and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a 60:40 (v/v) mixture of the phosphate buffer and acetonitrile. Filter the mobile phase through a 0.45 μ m membrane filter and degas prior to use.
- **Standard Stock Solution (100 μ g/mL):** Accurately weigh about 10 mg of **Methapyrilene Hydrochloride** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-20 μ g/mL.

2. Sample Preparation

- **Pharmaceutical Formulations (Tablets):** Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of **Methapyrilene Hydrochloride** to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter a portion of this solution through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
- **Biological Matrices (e.g., Plasma):** Sample preparation for biological matrices may require a more extensive cleanup procedure such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

3. Chromatographic Conditions

The following chromatographic conditions are recommended:

| Parameter | Condition |
|--------------------|--|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 20 mM KH ₂ PO ₄ (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 238 nm ^[1] |
| Run Time | Approximately 10 minutes |

4. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- **Linearity:** The ability to elicit test results that are directly proportional to the concentration of the analyte.
- **Accuracy:** The closeness of the test results obtained by the method to the true value.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
- **Robustness:** A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

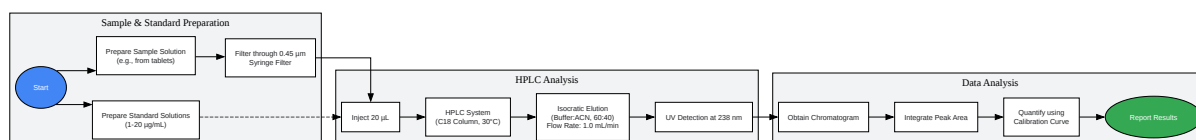
Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |
|--|---------------------|
| Tailing Factor (T) | $T \leq 2.0$ |
| Theoretical Plates (N) | $N \geq 2000$ |
| Relative Standard Deviation (RSD) of Peak Area | $\leq 2.0\%$ |

Table 2: Method Validation Summary (Illustrative Data)

| Parameter | Result |
|-----------------------|-------------------------|
| Linearity (r^2) | > 0.999 |
| Range | 1 - 20 $\mu\text{g/mL}$ |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% |
| LOD | 0.1 $\mu\text{g/mL}$ |
| LOQ | 0.3 $\mu\text{g/mL}$ |
| Retention Time (min) | ~ 5.5 min |

Mandatory Visualization



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Caption: Workflow for the HPLC-UV quantification of **Methapyrilene Hydrochloride**.

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References

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